molecular formula C13H9ClN2S B2876915 5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine CAS No. 344281-59-0

5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine

Cat. No.: B2876915
CAS No.: 344281-59-0
M. Wt: 260.74
InChI Key: ITCQVUUKVAKJIV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a chlorophenyl group and a propynylsulfanyl side chain, makes it a valuable scaffold for developing novel therapeutic agents. Research into analogous pyrimidine and pyridopyrimidine compounds indicates potential applications for this chemical series in targeted cancer therapy and as antimicrobial agents . This compound is primarily investigated for its potential as a multi-target kinase inhibitor. Pyrimidine-based scaffolds have demonstrated promising activity in inhibiting epidermal growth factor receptor (EGFR), including wild-type and resistant mutant forms (e.g., T790M) , which are critical targets in non-small-cell lung carcinoma and other malignancies . The structural motif is also being explored for its broad-spectrum antimicrobial properties against therapeutically challenging pathogens, addressing the urgent need for new anti-infectives . The presence of the propynylsulfanyl moiety offers a strategic site for further chemical functionalization, enabling researchers to explore structure-activity relationships and optimize pharmacological properties. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-prop-2-ynylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-2-7-17-13-15-8-11(9-16-13)10-3-5-12(14)6-4-10/h1,3-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCQVUUKVAKJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula: C13H9ClN2S
  • Molar Mass: 260.74 g/mol
  • CAS Number: 344281-59-0

1. Anticancer Activity

Research has shown that pyrimidine derivatives, including this compound, can exhibit significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar structures demonstrated potent cytotoxicity against renal proximal tubule epithelial cells (RPTEC) with maximum cytotoxicity observed at concentrations around 250 μM .

Table 1: Cytotoxicity of Pyrimidine Derivatives

CompoundCell LineConcentration (μM)Cytotoxicity (%)
5bRPTEC25067
25RPTEC25065

2. Anti-Alzheimer's Activity

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. In vivo studies have shown that derivatives similar to this compound can improve cognitive function in animal models, exhibiting a profile comparable to established drugs like Donepezil . Molecular docking studies further supported these findings by indicating favorable interactions with the target enzyme.

3. Antimicrobial Activity

Pyrimidine derivatives have also been tested for their antimicrobial properties. A study synthesized several pyrimidine compounds and assessed their activity against various microbial strains, including E. coli and S. aureus. The results indicated that while some compounds showed promising activity, others were less effective, emphasizing the need for further optimization of their structures to enhance efficacy .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli>256 µg/mL
Compound BS. aureus>256 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by their structural components. Modifications at specific positions on the pyrimidine ring can lead to significant changes in potency and selectivity against biological targets. For instance, substituents such as chlorophenyl or propynylsulfanyl groups have been shown to enhance the anticancer properties of these compounds .

Table 3: Structure-Activity Relationship Analysis

SubstituentActivity TypeObserved Effect
ChlorophenylAnticancerIncreased cytotoxicity
PropynylsulfanylAnti-Alzheimer'sEnhanced AChE inhibition

Case Studies

  • Cytotoxicity Evaluation : A study examined the effects of various pyrimidine derivatives on cancer cell lines and found that compounds structurally similar to this compound exhibited notable cytotoxic effects at specific concentrations, suggesting a potential role in cancer therapy .
  • Neuroprotective Effects : Another investigation focused on the anti-Alzheimer's potential of substituted pyrimidines, revealing that certain derivatives could significantly inhibit acetylcholinesterase activity and improve cognitive function in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine include pyrimidine derivatives with variations in substituents at positions 2 and 5. Below is a comparative analysis:

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Formula Key Functional Groups Potential Applications
This compound 2-Propynylsulfanyl (HC≡C-CH2-S-) 4-Chlorophenyl C13H9ClN2S Alkyne, sulfanyl, chlorophenyl Antiviral, antimicrobial (inferred)
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 3-(Trifluoromethyl)phenoxy 4-Chlorophenyl C17H10ClF3N2O Phenoxy, CF3, chlorophenyl Not specified (structural analog)
2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine Benzylsulfanyl (PhCH2-S-) 3-Chloro-5-(trifluoromethyl)pyridyl C17H10Cl2F3N3S Benzylsulfanyl, CF3, chloropyridyl Not specified (structural analog)
2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-4′-chloroacetophenone (4b) Oxadiazole-thioacetophenone 4-Chlorophenyl C15H11ClN4O2S2 Oxadiazole, acetophenone, chlorophenyl Antimicrobial (synthesized)

Key Observations:

  • Steric Considerations: The oxadiazole-thioacetophenone group in compound 4b () introduces bulkiness, which may reduce membrane permeability compared to the linear propynylsulfanyl chain.

Physicochemical and Spectral Data

Data from analogous compounds (–6) provide insights into expected properties:

Property Target Compound (Inferred) 4b () 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
IR Peaks (cm⁻¹) ~3050 (aromatic C-H), ~1680 (C≡C) 3066 (aromatic C-H), 1685 (C=O) Not reported
¹H-NMR (δ ppm) Propynyl CH2 (~2.5–3.5), aromatic (~7.2–8.6) 4.67 (CH2-oxadiazole), 7.25–8.71 (aromatic) Not reported
Molecular Weight 260.75 g/mol 378.84 g/mol 356.72 g/mol

Notes:

  • The propynyl group’s IR absorption near 1680 cm⁻¹ (C≡C stretch) and NMR signals for the CH2 group (~2.5–3.5 ppm) are characteristic but require experimental validation.
  • Compound 4b’s higher molecular weight (378.84 g/mol) correlates with its oxadiazole-acetophenone substituent .

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